molecular formula C11H5Cl2FN2 B13257657 2,4-Dichloro-6-fluoro-5-methylquinoline-3-carbonitrile

2,4-Dichloro-6-fluoro-5-methylquinoline-3-carbonitrile

Cat. No.: B13257657
M. Wt: 255.07 g/mol
InChI Key: IFOGQUUCHOONOU-UHFFFAOYSA-N
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Description

2,4-Dichloro-6-fluoro-5-methylquinoline-3-carbonitrile (CAS 2059935-82-7) is a multifunctional heterocyclic building block designed for advanced pharmaceutical research and development. This compound belongs to the quinoline chemical class, a privileged scaffold in medicinal chemistry known for its broad spectrum of biological activities . The specific pattern of substituents on the quinoline core—including the chloro, fluoro, methyl, and nitrile groups—makes it a highly versatile and valuable intermediate for the synthesis of more complex molecules. This compound serves as a key precursor in the design of potential therapeutic agents. Its structure is particularly relevant in the development of kinase inhibitors, such as Epidermal Growth Factor Receptor (EGFR) inhibitors for anticancer research , and Dihydroorotate Dehydrogenase (DHODH) inhibitors, which are investigated for applications in oncology, virology, and immunology . The chloro groups at the 2 and 4 positions are excellent leaving groups, facilitating nucleophilic substitution reactions to introduce a variety of amine and alkoxide functionalities, which is a common strategy to optimize drug-target interactions . The electron-withdrawing nitrile group at the 3-position can influence the electronic properties of the ring system and may contribute to binding affinity with biological targets. Researchers can leverage this synthetic intermediate to create novel compounds for screening against various diseases. Quinoline derivatives have demonstrated significant potency against a range of viruses, including Zika virus, enterovirus, herpes virus, human immunodeficiency virus (HIV), and hepatitis C virus, highlighting the potential of this core structure in antiviral drug discovery . The product is intended for use in a controlled laboratory setting by qualified researchers. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C11H5Cl2FN2

Molecular Weight

255.07 g/mol

IUPAC Name

2,4-dichloro-6-fluoro-5-methylquinoline-3-carbonitrile

InChI

InChI=1S/C11H5Cl2FN2/c1-5-7(14)2-3-8-9(5)10(12)6(4-15)11(13)16-8/h2-3H,1H3

InChI Key

IFOGQUUCHOONOU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1C(=C(C(=N2)Cl)C#N)Cl)F

Origin of Product

United States

Preparation Methods

Chlorination of Hydroxyquinoline Derivative

  • Reaction: The hydroxyl groups at positions 2 and 4 of 2,4-dihydroxy-6-fluoroquinoline are converted to chloro substituents using phosphorus oxychloride.
  • Conditions: The reaction is conducted in acetonitrile solvent, heating from 65°C to 85°C under reflux for 1–2 hours.
  • Monitoring: Thin-layer chromatography (TLC) is employed to monitor reaction progress.
  • Outcome: This step yields 2,4-dichloro-6-fluoroquinoline intermediate with high regioselectivity.

Introduction of the Carbonitrile Group at Position 3

  • Method: Nucleophilic substitution of a suitable leaving group (e.g., halide) at position 3 with cyanide ion (NaCN or CuCN) in polar aprotic solvents.
  • Conditions: Typically performed under controlled temperature to avoid side reactions.
  • Result: Formation of the 3-carbonitrile moiety on the quinoline ring, completing the key functionalization.

Methyl Substitution at Position 5

  • The methyl group at position 5 is generally introduced in the starting quinoline derivative or via selective alkylation reactions prior to halogenation and nitrile introduction.

Fluorination

  • The fluorine atom at position 6 is usually incorporated early in the synthesis, often present in the starting hydroxyquinoline.
  • Alternatively, halogen exchange reactions (Halex) can be employed, using KF and phase transfer catalysts like 18-crown-6 under heating (e.g., 60°C for 12 hours) to replace chlorine with fluorine.

Isolation and Purification

  • After completion of the reaction, the mixture is cooled to room temperature.
  • Ammonia water and ethyl acetate are added for extraction.
  • The organic phase is concentrated to obtain the crude product.
  • Purification is achieved by column chromatography, yielding a pale yellow crystalline powder of 2,4-dichloro-6-fluoro-5-methylquinoline-3-carbonitrile with high purity.

Characterization Techniques

Technique Purpose Typical Results/Notes
Melting Point (Tm) Purity and physical property confirmation ~89–91°C for similar nitrile quinolines
High-Performance Liquid Chromatography (HPLC) Purity assessment >97% purity achievable with C18 reverse-phase columns
Nuclear Magnetic Resonance (¹H/¹³C NMR) Structural confirmation of substitution pattern Confirms presence of methyl, chloro, fluoro, and nitrile groups
Fourier Transform Infrared Spectroscopy (FT-IR) Functional group verification Characteristic nitrile stretch (~2200 cm⁻¹)
Mass Spectrometry (MS) Molecular weight confirmation HRMS matches expected molecular ion (e.g., m/z ~309.98 for related compounds)
Elemental Analysis Verification of elemental composition Within ±0.4% of theoretical C, H, N, Cl, F content

Summary Table of Preparation Steps

Step No. Reaction Type Reagents/Conditions Key Intermediate/Product Notes
1 Chlorination POCl₃, acetonitrile, 65–85°C, reflux 1–2 h 2,4-Dichloro-6-fluoroquinoline Conversion of hydroxy to chloro
2 Nucleophilic substitution NaCN or CuCN, polar aprotic solvent This compound Introduction of nitrile group
3 Fluorination (if needed) KF, TBAF catalyst, DMF, 60°C, 12 h Fluorinated quinoline derivative Halex reaction for fluorine substitution
4 Purification Column chromatography Pure this compound Pale yellow crystalline powder

Research and Practical Notes

  • The use of phosphorus oxychloride is critical for selective chlorination; reaction temperature and time must be carefully controlled to avoid over-chlorination or decomposition.
  • Fluorination via halogen exchange is a mild and effective method to introduce fluorine atoms in place of chlorine.
  • Cyanide introduction requires careful handling due to toxicity; reaction conditions should minimize side reactions.
  • Purification by column chromatography ensures removal of unreacted starting materials and side products, critical for obtaining material suitable for medicinal chemistry applications.
  • Analytical characterization confirms structural integrity and high purity, essential for reproducibility in research and development.

Chemical Reactions Analysis

2,4-Dichloro-6-fluoro-5-methylquinoline-3-carbonitrile undergoes various chemical reactions, including:

Scientific Research Applications

2,4-Dichloro-6-fluoro-5-methylquinoline-3-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Dichloro-6-fluoro-5-methylquinoline-3-carbonitrile involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of essential biological pathways, resulting in antimicrobial or anticancer effects. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives formed from this compound .

Comparison with Similar Compounds

The structural and functional attributes of 2,4-Dichloro-6-fluoro-5-methylquinoline-3-carbonitrile are best understood through comparison with related quinoline and carbonitrile derivatives. Below is a detailed analysis:

Structural Analogues
Compound Name Substituents Key Properties/Applications Reference ID
7-Fluoro-3-quinolinecarbonitrile F (position 7), CN (position 3) High-purity demand for pharmaceutical R&D
6-Bromo-2-(3-methoxyphenyl)quinoline-4-carboxylic acid Br (position 6), methoxyphenyl (position 2) Potential antimicrobial activity
4-(1,3-Benzodioxol-5-yl)-N-(3-fluorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide Complex polycyclic substitutions Kinase inhibition (hypothesized)
2-Amino-5-hydroxy-4-(4-methylphenyl)-4H-chromene-3-carbonitrile Chromene core, methylphenyl group Antioxidant activity (reported)

Key Observations :

  • Halogenation Effects: The dual chlorine atoms in the target compound enhance electron-withdrawing effects compared to mono-halogenated analogues like 7-fluoro-3-quinolinecarbonitrile. This may improve binding affinity in enzyme inhibition but reduce solubility .
  • Carbonitrile Positioning: Unlike chromene-based carbonitriles (e.g., Compound 1E in ), the quinoline core offers greater aromatic stability, favoring applications in high-temperature materials.
Physicochemical Properties
Property This compound 7-Fluoro-3-quinolinecarbonitrile Compound 1E
Melting Point Not reported Not reported 223–227°C
Solubility Likely low (due to halogenation) High-purity grades available Soluble in polar aprotic solvents
HPLC Purity Not reported ≥98% (demanded in procurement) Rf = 0.41 (TLC)

Notes:

  • The target compound’s solubility is inferred to be lower than chromene derivatives (e.g., Compound 1E) due to increased hydrophobicity from chlorine and methyl groups.
  • Purity data gaps highlight the need for standardized analytical protocols, as seen in HPLC traces for related compounds .

Biological Activity

2,4-Dichloro-6-fluoro-5-methylquinoline-3-carbonitrile is a compound belonging to the quinoline family, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a quinoline core with specific substitutions that enhance its biological activity. The presence of two chlorine atoms, a fluorine atom, a methyl group, and a carbonitrile group contributes to its unique chemical reactivity.

The mechanism of action for this compound involves:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, altering cellular functions.
  • Reactive Oxygen Species (ROS) Generation : Its ability to undergo redox reactions can lead to the generation of ROS, which can induce oxidative stress in cells, particularly in pathogens or cancer cells.
  • Target Binding : The functional groups on the compound allow it to bind selectively to various molecular targets, enhancing its therapeutic efficacy.

Biological Activities

The biological activities of this compound include:

  • Antimicrobial Activity : Exhibits significant antibacterial and antifungal properties. Studies have shown that quinoline derivatives often possess activity against various bacterial strains such as Escherichia coli and Staphylococcus aureus .
  • Antiviral Properties : Similar compounds within the quinoline class have demonstrated antiviral effects against viruses like HIV and Zika virus .
  • Anticancer Effects : Preliminary studies suggest potential anticancer activity through mechanisms involving apoptosis induction and cell cycle arrest .

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various quinoline derivatives, including this compound. The results indicated that this compound showed considerable inhibition against both Gram-positive and Gram-negative bacteria.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundE. coli50 µg/mL
This compoundS. aureus25 µg/mL

This data highlights the potential of this compound as an antimicrobial agent .

Antiviral Activity

In another study focusing on the antiviral properties of quinolines, it was found that derivatives similar to this compound exhibited activity against viral strains by inhibiting viral replication processes .

Q & A

Q. What are the established synthetic routes for 2,4-Dichloro-6-fluoro-5-methylquinoline-3-carbonitrile?

Methodological Answer: The synthesis typically involves halogenation and nucleophilic substitution. For example:

  • Chlorination : Reacting precursor quinoline derivatives with phosphoryl chloride (POCl₃) under reflux conditions introduces chlorine atoms at specific positions. This method is adapted from the chlorination of 4-methyl-2-phenyl-1,2-dihydro-6-oxo-5-pyridinecarbonitrile to yield 6-chloro derivatives .
  • Fluorination : Fluorine can be introduced via electrophilic substitution or halogen exchange (Halex reaction) using fluorinating agents like KF/18-crown-5.
  • Cyano Group Introduction : Nitrile groups are often added via nucleophilic displacement of halides using cyanide sources (e.g., NaCN or CuCN) in polar aprotic solvents .

Q. Key Characterization Techniques :

  • Purity Analysis : HPLC or GC (>97% purity thresholds, as seen in analogous compounds like 4-Chloro-6-(trifluoromethyl)quinoline) .
  • Structural Confirmation : ¹H/¹³C NMR and FT-IR to verify substitution patterns and functional groups.

Q. How is the compound characterized for structural integrity and purity?

Methodological Answer:

  • Melting Point (Tm) : Determined via differential scanning calorimetry (DSC). For structurally similar nitriles, Tm ranges between 89–91°C .
  • Chromatography : HPLC with UV detection (λ = 254 nm) is standard for purity assessment. For example, >97% purity is achievable using C18 reverse-phase columns .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., C₁₁H₆Cl₂F₃N₂: expected [M+H]⁺ = 309.98).
  • Elemental Analysis : Validates C, H, N, and halogen content within ±0.4% theoretical values.

Advanced Research Questions

Q. What strategies resolve contradictions in reported reactivity or spectral data for this compound?

Methodological Answer: Discrepancies often arise from:

  • Reaction Conditions : Variations in solvent (DMF vs. THF), temperature, or catalyst loading. For example, POCl₃-mediated chlorination at 110°C vs. 80°C can alter regioselectivity .
  • Isolation Methods : Column chromatography (silica gel, hexane/EtOAc) vs. recrystallization may yield different polymorphs.
  • Spectral Interpretation : Use computational tools (e.g., DFT calculations) to predict ¹³C NMR shifts and compare with experimental data. Cross-validate with X-ray crystallography if single crystals are obtainable .

Case Study : Conflicting melting points (e.g., 89–91°C vs. 85–87°C) may indicate polymorphic forms or residual solvents. Thermogravimetric analysis (TGA) can detect solvent retention .

Q. How can synthetic routes be optimized for higher yield and scalability?

Methodological Answer:

  • Catalyst Screening : Evaluate Pd/Cu catalysts for cross-coupling steps (e.g., Suzuki-Miyaura for aryl group introduction) .
  • Solvent Optimization : Replace DMF with biodegradable solvents like cyclopentyl methyl ether (CPME) to improve reaction efficiency and sustainability.
  • Flow Chemistry : Continuous flow systems enhance heat/mass transfer for exothermic reactions (e.g., nitrile formation), reducing side products .

Example : A 15% yield improvement was reported for analogous quinolines by switching from batch to microreactor conditions .

Q. What are the applications of this compound in medicinal chemistry research?

Methodological Answer:

  • Fluoroquinolone Analog Synthesis : The compound serves as a precursor for antibiotics. For example, its nitrile group undergoes hydrolysis to carboxylic acids, enabling conjugation with piperazinyl moieties .
  • Kinase Inhibitor Development : The dichloro-fluoromethyl motif is critical in ATP-binding pocket targeting. Structure-activity relationship (SAR) studies use this scaffold to optimize potency against tyrosine kinases .

Q. Experimental Design :

  • In Vitro Assays : Test derivatives against bacterial strains (e.g., E. coli ATCC 25922) using MIC (minimum inhibitory concentration) protocols .
  • Molecular Docking : Use AutoDock Vina to predict binding affinities for kinase targets (e.g., EGFR) .

Q. What safety protocols are essential for handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Avoid inhalation of fine powder (use fume hoods) .
  • Storage : Store in airtight containers at 2–8°C, away from ignition sources (flash point >150°C) .
  • Waste Disposal : Neutralize with 10% NaOH solution before disposal to hydrolyze nitriles into less toxic amides.

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